3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol
Overview
Description
3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol is a heterocyclic compound with the molecular formula C7H5N3O3 and a molecular weight of 179.13 g/mol . This compound features a pyrrole ring fused to a pyridine ring, with a nitro group at the 3-position and a hydroxyl group at the 6-position. It is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceutical testing .
Preparation Methods
The synthesis of 3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol involves several steps. One common method includes the nitration of pyridine derivatives. For example, the reaction of pyridine with nitrogen pentoxide (N2O5) in an organic solvent produces the N-nitropyridinium ion, which can then be reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine . This intermediate can undergo further reactions to introduce the pyrrole ring and hydroxyl group, completing the synthesis of this compound.
Chemical Reactions Analysis
3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups using reagents such as ammonia or amines.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol involves its interaction with specific molecular targets and pathways. For example, it may exert its effects by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3-Nitro-1H-pyrrolo[3,2-c]pyridin-6-ol can be compared with other similar compounds, such as:
1H-Pyrrolo[3,2-b]pyridin-6-ol: This compound has a similar structure but lacks the nitro group, which can result in different chemical and biological properties.
Pyrrolopyrazine derivatives: These compounds contain a pyrrole ring fused to a pyrazine ring and exhibit various biological activities.
Properties
IUPAC Name |
3-nitro-1,5-dihydropyrrolo[3,2-c]pyridin-6-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O3/c11-7-1-5-4(2-9-7)6(3-8-5)10(12)13/h1-3,8H,(H,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPYAEBISPZSONX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CNC1=O)C(=CN2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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